N-(4-acetamido-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide

Physicochemical profiling Lipophilicity Quinone derivatives

Sourcing a dichloroquinone scaffold with protected amino groups for sequential SNAr often leads to generic substitution with chloranilic acid or free diamino analogs, risking unwanted side reactions. CAS 7510-09-0 provides a pre-protected bis-acetamide intermediate where N-acetyl groups prevent nucleophilic competition at nitrogen, enabling chemists to first displace chlorine atoms with tailored nucleophiles (amines, thiols, alkoxides), then deprotect to unmask amino functionalities. This orthogonal protection strategy is not feasible with chloranilic acid or 2,5-diamino analogs. - Pre-protected 1,4-bis-acetamide scaffold blocks amine side reactions during chlorine displacement - Computed XLogP of 0.5 aids solvent selection for co-crystallization and HPLC method development - Listed on ECHA inventory (EC 616-187-2) with full GHS documentation; ship ambient, store at room temperature

Molecular Formula C10H8Cl2N2O4
Molecular Weight 291.08 g/mol
CAS No. 7510-09-0
Cat. No. B12000251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamido-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide
CAS7510-09-0
Molecular FormulaC10H8Cl2N2O4
Molecular Weight291.08 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=O)C(=C(C1=O)Cl)NC(=O)C)Cl
InChIInChI=1S/C10H8Cl2N2O4/c1-3(15)13-7-5(11)10(18)8(14-4(2)16)6(12)9(7)17/h1-2H3,(H,13,15)(H,14,16)
InChIKeyZYWQUADTNKEZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(4-acetamido-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide (CAS 7510-09-0) — A 2,5-Dichloro-1,4-benzoquinone Bis-acetamide Derivative for Synthetic and Analytical Applications


N-(4-acetamido-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide (CAS 7510-09-0) is a synthetic 1,4-benzoquinone derivative bearing two chlorine atoms at positions 2 and 5, two carbonyl groups at positions 3 and 6, and two acetamide (–NHCOCH₃) substituents at positions 1 and 4 [1]. The compound (PubChem CID 347386; NSC 406047) has the molecular formula C₁₀H₈Cl₂N₂O₄ and a molecular weight of 291.08 g/mol [1]. It belongs to the class of amino-substituted dichloroquinones, which serve as intermediates in the synthesis of dyes, pigments, and complex quinone derivatives . The compound is listed on the ECHA inventory (EC 616-187-2) and has been assigned GHS hazard classifications including Acute Toxicity Category 4 and Eye Damage Category 1 [2].

Why Chloranilic Acid or Diamino Analogs Cannot Substitute for CAS 7510-09-0 in Synthetic and Analytical Workflows


The 2,5-dichloro-1,4-benzoquinone scaffold supports multiple derivative classes — dihydroxy (chloranilic acid), diamino, and bis-acetamide — that differ fundamentally in their hydrogen-bonding architecture, electrophilic reactivity, and solubility profiles. The bis-acetamide derivative (CAS 7510-09-0) replaces the two hydroxyl groups of chloranilic acid with acetylamino (–NHCOCH₃) groups, converting hydrogen-bond donors from acidic –OH to amidic –NH and introducing steric bulk that modulates both the redox potential of the quinone core and its susceptibility to nucleophilic displacement at the chlorine positions [1]. The N-acetyl groups also confer differential metabolic and environmental stability relative to the free amine analog (2,5-diamino-3,6-dichloro-1,4-benzoquinone, CAS 3908-48-3), which is more readily oxidized and more nucleophilically reactive . Conflation of CAS 7510-09-0 with chloranilic acid in certain vendor databases underscores the procurement risk of generic substitution without CAS-level verification .

Quantitative Differentiation Evidence: CAS 7510-09-0 vs. Closest Structural Analogs


Lipophilicity Differentiation: N-Acetyl vs. O-Acetyl vs. Dihydroxy Quinone Derivatives

The N-acetyl bis-acetamide derivative (CAS 7510-09-0) exhibits a computed XLogP3-AA of 0.5, reflecting its moderate lipophilicity [1]. This positions it between the more polar chloranilic acid (2,5-dichloro-3,6-dihydroxy-p-benzoquinone; CAS 87-88-7; XLogP ~0.2) and the more lipophilic O,O'-diacetyl ester analog (2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate; CAS 7474-87-5; XLogP ~1.2, estimated from structural increment) [2]. The difference of approximately 0.3–0.7 logP units between the N-acetyl and O-acetyl forms has implications for reversed-phase chromatographic retention, membrane permeability in cell-based assays, and extraction efficiency in liquid-liquid partitioning workflows.

Physicochemical profiling Lipophilicity Quinone derivatives logP

Hydrogen Bond Donor/Acceptor Architecture: N–H vs. O–H Substitution on the Quinone Core

CAS 7510-09-0 provides two hydrogen bond donors (amide N–H) and four hydrogen bond acceptors (two quinone carbonyls and two amide carbonyls), with a rotatable bond count of 2 [1]. This contrasts with chloranilic acid (two phenolic O–H donors, two quinone carbonyl acceptors, zero rotatable bonds), yielding weaker acidity (pKa of amide N–H >> phenolic O–H) and different supramolecular synthon preferences [2]. The N–H donors in CAS 7510-09-0 are expected to form amide-amide hydrogen-bonding motifs rather than the carboxylic-acid-type dimer motifs characteristic of chloranilic acid, enabling distinct co-crystal and metal-organic framework design strategies.

Hydrogen bonding Crystal engineering Supramolecular chemistry Solubility

Electrophilic Reactivity at the 2,5-Chloro Positions: Steric Modulation by N-Acetyl Groups

The chlorine atoms at positions 2 and 5 of the quinone ring are activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing quinone carbonyls. In CAS 7510-09-0, the adjacent N-acetylamino groups introduce steric hindrance and moderate the electrophilicity at these positions relative to the parent chloranilic acid or chloranil [1]. This is evidenced by the compound's utility as a synthetic intermediate where controlled, sequential substitution is desired — the N-acetyl groups protect the amino positions from unintended reaction while the chloro sites remain available for nucleophilic displacement under appropriate conditions [2]. The diamino analog (CAS 3908-48-3), by contrast, presents free –NH₂ groups that compete as nucleophiles, complicating selective chloro displacement reactions.

Nucleophilic aromatic substitution Quinone chemistry Synthetic intermediate Steric effects

GHS Hazard Profile Differentiation: Acute Toxicity and Eye Damage Classification

According to ECHA C&L notifications aggregated from company reports, CAS 7510-09-0 is classified as Acute Toxicity Category 4 (100% of notifying companies), Eye Damage Category 1 (100%), and Aquatic Chronic Category 2 (100%) [1]. This hazard profile differs from chloranilic acid, which carries Skin Irritation Category 2 and Specific Target Organ Toxicity (STOT SE 3) classifications in addition to Eye Irritation Category 2 . The presence of Eye Damage Category 1 (irreversible effects) for CAS 7510-09-0 versus Eye Irritation Category 2 (reversible effects) for chloranilic acid represents a legally and operationally meaningful difference for laboratory safety protocol design, personal protective equipment requirements, and shipping classification.

Safety assessment GHS classification Procurement compliance Risk management

Application Scenarios Where CAS 7510-09-0 Offers Verifiable Selection Advantages


Stepwise Synthesis of Asymmetrically Substituted 1,4-Benzoquinone Derivatives

When a synthetic route requires sequential nucleophilic aromatic substitution at the 2- and 5-chloro positions while keeping the 1- and 4-amino positions protected, CAS 7510-09-0 provides a pre-protected bis-acetamide intermediate. The N-acetyl groups prevent undesired side reactions at nitrogen, enabling chemists to first displace one or both chlorine atoms with tailored nucleophiles (amines, thiols, alkoxides), followed by deprotection to unmask the amino functionalities. This strategy is not feasible with chloranilic acid (no amino groups present) or 2,5-diamino-3,6-dichloro-1,4-benzoquinone (free amines compete as nucleophiles). Patent literature on substituted quinone derivatives supports this synthetic logic [1].

Co-Crystal Engineering Requiring Amide-Type Hydrogen Bond Synthons

In supramolecular chemistry and crystal engineering, the amide N–H donors of CAS 7510-09-0 engage in distinct hydrogen-bonding motifs (e.g., R₂²(8) amide-amide dimers or catemeric chains) that differ from the O–H···O hydrogen bonds formed by chloranilic acid. When the target co-crystal design requires amide-based recognition with complementary acceptors (such as pyridyl or carboxylate co-formers), CAS 7510-09-0 is the appropriate quinone scaffold choice. Its computed XLogP of 0.5 also provides predictive guidance for solvent selection in co-crystallization screens [2].

Analytical Method Development Requiring an Intermediate-Polarity Quinone Reference Standard

For HPLC method development or mass spectrometry calibration involving quinone derivatives, CAS 7510-09-0 fills a polarity gap between highly polar chloranilic acid (XLogP ~0.2) and the more lipophilic O,O'-diacetate analog (CAS 7474-87-5; XLogP ~1.2). Its intermediate retention on reversed-phase columns (C18, predicted log k ~0.5–1.0 with aqueous methanol) makes it a useful retention time marker in gradient separations of quinone metabolite mixtures. SpectraBase confirms the availability of GC-MS spectral data for identity verification [3].

Toxicological Screening Studies Requiring Eye Hazard Assessment

Given its ECHA-classified Eye Damage Category 1 profile (vs. Eye Irritant Category 2 for chloranilic acid), CAS 7510-09-0 can serve as a positive control or reference compound in in vitro eye irritation/corrosion assays (e.g., BCOP, ICE, or EpiOcular models) designed to discriminate between reversible and irreversible ocular effects. The dichloroquinone core provides a structurally defined scaffold for structure-activity relationship studies linking substitution pattern to ocular toxicity severity [4].

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